

A Technical Guide to the Physical Properties of 2,6-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,6-dihydroxynaphthalene** (CAS No: 581-43-1), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.

Core Physical and Chemical Properties

2,6-Dihydroxynaphthalene is an aromatic organic compound from the naphthalene family, characterized by two hydroxyl groups attached to the naphthalene ring at the 2 and 6 positions. This substitution pattern significantly influences its chemical reactivity and physical properties.



Property	Value	Source(s)
Molecular Formula	C10H8O2	[1],,[2],[3]
Molecular Weight	160.17 g/mol	[4],[3],[5],[6]
Appearance	White to off-white, pale cream to brown, or gray solid/powder/crystals.	[4],[7],[3],[8],[9]
Melting Point	220-227 °C	[4],[1],[2],[7]
Boiling Point	375 °C (Predicted)	[4],[10]
Density	1.330 g/cm³ (at 20 °C)	[4]
рКа	9.55	[4],[7]
Vapor Pressure	3.6×10^{-6} mmHg (at 25 °C)	[4],[7]
Solubility	Insoluble in water; soluble in methanol and hot water; slightly soluble in DMSO.	[4],[7],[11],[12],[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **2,6-dihydroxynaphthalene**.

Determination of Melting Point (Thiele Tube Method)

The melting point of **2,6-dihydroxynaphthalene** can be accurately determined using a Thiele tube apparatus, which ensures uniform heating of the sample.[1][8][12]

- Sample Preparation: A small amount of the dry, powdered 2,6-dihydroxynaphthalene is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[1]
- Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band,
 ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted



into a Thiele tube containing a high-boiling point oil, such as mineral oil or silicone oil, ensuring the rubber band is above the oil level.[1]

- Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This design
 promotes convection currents in the oil, leading to a uniform temperature distribution.[1] The
 heating rate should be slow, approximately 1-2 °C per minute, as the temperature
 approaches the expected melting point.[1]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1] For a pure compound like 2,6-dihydroxynaphthalene, this range should be narrow.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through systematic testing in various solvents.[3][10][11][13]

- Initial Solvent Screening: A small, accurately weighed amount of 2,6-dihydroxynaphthalene
 (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, methanol, DMSO) is added.
- Observation: The mixture is agitated vigorously. The degree of dissolution is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or moderately soluble.[11][13]
- Temperature Effect: For solvents in which the compound shows limited solubility, the test tube can be gently heated to observe the effect of temperature on solubility.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of **2,6-dihydroxynaphthalene** can be determined by monitoring the change in its UV absorbance as a function of pH.[14][15][16]

• Preparation of Buffer Solutions: A series of buffer solutions with known pH values, spanning a range around the expected pKa (e.g., pH 8 to 11), are prepared. The ionic strength of



these buffers should be kept constant.[14]

- Preparation of Sample Solutions: A stock solution of **2,6-dihydroxynaphthalene** is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same concentration of the analyte but different pH values.[14][16]
- Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm). The absorbance at the wavelength of maximum difference between the acidic and basic forms is noted for each pH.[2][14][16]
- Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which the
 inflection point of the resulting sigmoidal curve occurs. Alternatively, the HendersonHasselbalch equation can be used to calculate the pKa from the absorbance data.[15]

Spectroscopic Analysis

The IR spectrum of solid **2,6-dihydroxynaphthalene** is typically obtained using the KBr pellet technique.[6][7][9][17]

- Sample Preparation: A small amount of **2,6-dihydroxynaphthalene** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][9]
- Pellet Formation: The mixture is then placed in a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[6][9]
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

To obtain ¹H and ¹³C NMR spectra, **2,6-dihydroxynaphthalene** is dissolved in a suitable deuterated solvent.[18][19][20][21][22]

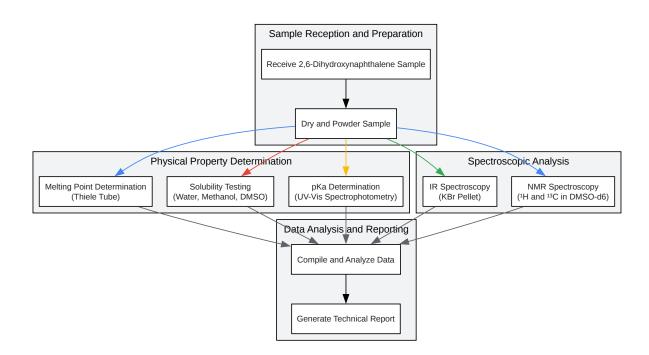
• Sample Preparation: A few milligrams of **2,6-dihydroxynaphthalene** are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.



- Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[18]
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.[20]

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a **2,6-dihydroxynaphthalene** sample.





Click to download full resolution via product page

Caption: Workflow for the physicochemical characterization of **2,6-dihydroxynaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. prepchem.com [prepchem.com]
- 5. US4861920A Process for the preparation of 2,6-dihydroxynaphthalene Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. shimadzu.com [shimadzu.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. scribd.com [scribd.com]
- 12. engineeringbyte.com [engineeringbyte.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hi-tec.tripod.com [hi-tec.tripod.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press AntsLAB [antslab.in]



- 18. books.rsc.org [books.rsc.org]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. Spectroscopy 13C NMR and 1H NMR Mesbah Energy [irisotope.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2,6-Dihydroxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047133#physical-properties-of-2-6dihydroxynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com